10-Dodecen-1-ol

Gas Chromatography Pheromone Identification Analytical Chemistry

10-Dodecen-1-ol (CAS 35237-63-9), systematically designated as (E)-dodec-10-en-1-ol, is a long-chain monounsaturated fatty alcohol with the molecular formula C12H24O and a molecular weight of 184.32 g/mol. This compound is a well-characterized component of lepidopteran sex pheromone blends, functioning as either a minor pheromone constituent or a behavioral antagonist depending on the target species.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 35237-63-9
Cat. No. B110291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Dodecen-1-ol
CAS35237-63-9
Synonyms(10E)-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol;  Trans-10-Dodecenol;  trans-10-Dodecen-1-ol;  (E)-10-Dodecen-1-ol
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC=CCCCCCCCCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-3,13H,4-12H2,1H3
InChIKeyJLQAHGGMRAJUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Dodecen-1-ol (CAS 35237-63-9) for Lepidoptera Pheromone Research and IPM Procurement


10-Dodecen-1-ol (CAS 35237-63-9), systematically designated as (E)-dodec-10-en-1-ol, is a long-chain monounsaturated fatty alcohol with the molecular formula C12H24O and a molecular weight of 184.32 g/mol [1]. This compound is a well-characterized component of lepidopteran sex pheromone blends, functioning as either a minor pheromone constituent or a behavioral antagonist depending on the target species [2]. Its (E) stereochemistry at the C10 position, terminal hydroxyl group, and specific double-bond location confer a distinct set of physicochemical and biological properties that differentiate it from saturated analogs, positional isomers, and geometric isomers within the C12 monounsaturated alcohol family.

Why 10-Dodecen-1-ol Cannot Be Replaced by Generic C12 Alcohols or Isomers in IPM Pipelines


Monounsaturated C12 alcohols with differing double-bond positions or geometries exhibit starkly divergent behavioral activities in Lepidoptera. For instance, (E)-10-dodecen-1-ol functions as a weak attractant with a narrow dose-response window in codling moth (Cydia pomonella) and as a selective antagonist in pea moth (Cydia nigricana) [1], while its geometric isomer (Z)-10-dodecen-1-ol and positional isomers such as (E)-8-dodecen-1-ol show distinct retention indices and elicit different antennal responses [2]. Substituting the saturated analog dodecan-1-ol alters boiling point, formulation release rates, and fails to engage the same olfactory receptor neurons [3]. These differences mean that generic substitution can result in complete loss of trap catch, misidentification of pest species during monitoring, or failure of mating disruption programs.

Quantitative Comparative Evidence for 10-Dodecen-1-ol (CAS 35237-63-9) Selection


Gas Chromatographic Retention Index (Kováts) Distinction Between (E)-10-Dodecen-1-ol and Its Geometric Isomer (Z)-10-Dodecen-1-ol

(E)-10-Dodecen-1-ol (E10-12OH) can be unambiguously resolved from its geometric isomer, (Z)-10-dodecen-1-ol (Z10-12OH), by gas chromatography on both non-polar and polar stationary phases [1]. Under identical temperature-programmed conditions on a DB-5 column (30 m × 0.25 mm × 0.25 μm film, 100°C to 275°C at 5 K/min), the Kováts retention index (KI) of (E)-10-dodecen-1-ol is 1478, whereas (Z)-10-dodecen-1-ol elutes at KI 1490, yielding a ΔKI of 12 units [2]. On a polar DB-Wax column under the same temperature program, the separation is even larger: (E)-10-dodecen-1-ol at KI 2035 versus (Z)-10-dodecen-1-ol at KI 2054, a ΔKI of 19 units [2]. These differences exceed the threshold for unambiguous isomer assignment (ΔKI ≥ 5–10 units on DB-5), confirming that the two isomers are not co-eluting impurities of each other [2].

Gas Chromatography Pheromone Identification Analytical Chemistry

Gas Chromatographic Distinction of (E)-10-Dodecen-1-ol from Positional Isomers (E)-8-Dodecen-1-ol and (E)-9-Dodecen-1-ol

Positional isomers of dodecen-1-ol that share the (E) configuration but differ in double-bond location are also chromatographically separable from (E)-10-dodecen-1-ol. On DB-5, (E)-8-dodecen-1-ol (E8-12OH) has a KI of 1466 and (E)-9-dodecen-1-ol (E9-12OH) has a KI of 1470, compared to 1478 for (E)-10-dodecen-1-ol [1]. On DB-Wax, (E)-8-dodecen-1-ol elutes at KI 2005 and (E)-9-dodecen-1-ol at KI 2013, versus 2035 for the target compound [1]. The consistent increase in KI with double-bond migration toward the terminal end of the chain on both column types provides a reliable diagnostic pattern for confirming the double-bond position during QC analysis.

Analytical Reference Data Isomer Purity GC-MS Confirmation

Boiling Point and Density Differentiation Between (E)-10-Dodecen-1-ol and Its Saturated Analog Dodecan-1-ol

The presence of the (E)-configured double bond at C10 reduces the boiling point of (E)-10-dodecen-1-ol by approximately 11–14°C compared to its fully saturated analog, dodecan-1-ol (lauryl alcohol) . Specifically, (E)-10-dodecen-1-ol has a reported boiling point of 248.6 ± 8.0°C (at atmospheric pressure) and a density of 0.846 ± 0.06 g/cm³ , while dodecan-1-ol (CAS 112-53-8) boils at 260–262°C and has a density of 0.833 g/mL at 25°C . This lower boiling point translates to higher volatility at a given temperature, which directly influences the airborne release rate from pheromone dispensers and the effective plume concentration in the field.

Formulation Chemistry Controlled Release Pheromone Dispenser Design

Wind-Tunnel Behavioral Potency of (E)-10-Dodecen-1-ol Versus (E,E)-8,10-Dodecadien-1-ol (Codlemone) in Codling Moth

In a systematic wind-tunnel study with male Cydia pomonella (codling moth), the primary pheromone (E,E)-8,10-dodecadien-1-ol (codlemone, compound I) elicited oriented upwind flight culminating in source landing in approximately 70% of males tested at source loads of 10⁻³ to 10⁻¹ μg [1]. In contrast, the monoene (E)-10-dodecen-1-ol (compound IX) showed only weak attractivity, with responses restricted to just one to three test doses across the entire 10⁻⁵ to 10¹ μg range, and it never reached a response level comparable to codlemone [1]. Furthermore, when (E)-10-dodecen-1-ol was co-presented with 10⁻³ μg of codlemone, it acted as an inhibitor, reducing male landing response [1]. This establishes (E)-10-dodecen-1-ol as a low-potency agonist / antagonist in this species, functionally distinct from the high-potency agonist codlemone.

Behavioral Assay Codling Moth Wind Tunnel Dose-Response

Species-Selective Antagonism: (E)-10-Dodecen-1-ol Inhibits E10-12:Ac but Not E,E8,10-12:Ac Attraction in Pea Moth

In field-trapping experiments with the pea moth (Cydia nigricana), (E)-10-dodecen-1-ol was tested as a potential modifier of two known sex attractants: (E)-10-dodecen-1-yl acetate (E10-12:Ac) and (E,E)-8,10-dodecadien-1-yl acetate (E,E8,10-12:Ac) [1]. The alcohol (E)-10-dodecen-1-ol significantly inhibited trap catches baited with E10-12:Ac but had no inhibitory effect on traps baited with E,E8,10-12:Ac [1]. This demonstrates species-level and attractant-level selectivity: (E)-10-dodecen-1-ol acts as an antagonist for the monoene acetate pathway but not the diene acetate pathway in the same species. By comparison, (Z)- and (E)-8-dodecen-1-ol were weak synergists for E10-12:Ac but not for E,E8,10-12:Ac [1], further highlighting the unique antagonistic profile of the 10-position (E)-alcohol.

Behavioral Antagonism Pea Moth Cydia nigricana Cross-Species Selectivity

Natural Pheromone Gland Abundance: (E)-10-Dodecen-1-ol as a Minor Component (4.6%) in Phyllonorycter blancardella

GC-MS analysis of pheromone gland extracts from female Phyllonorycter blancardella (spotted tentiform leafminer) identified (E)-10-dodecen-1-ol (E10-12:OH) as a minor component present at 4.6% relative to the major component (E)-10-dodecen-1-yl acetate (E10-12:Ac) [1]. Other minor constituents included dodecan-1-ol at 2.3% and (Z)-10-dodecen-1-yl acetate at 1.6% [1]. Field tests confirmed that (E)-10-dodecen-1-ol, when tested individually, was not attractive to male P. blancardella, and its addition to the major component did not increase trap catches [1]. This defines the compound's natural role as a non-attractive, non-synergistic minor constituent in this species—a profile that distinguishes it from dodecan-1-ol, which can act as a synergist in other tortricid systems.

Pheromone Gland Analysis Minor Component Blend Ratio Phyllonorycter blancardella

Validated Scientific and Industrial Application Scenarios for 10-Dodecen-1-ol (CAS 35237-63-9)


QC Verification of Stereochemical Purity Using GC Kováts Retention Indices

Procurement quality control protocols for (E)-10-dodecen-1-ol should include GC analysis on both DB-5 and DB-Wax columns with comparison against published Kováts indices: target KI = 1478 (DB-5) and 2035 (DB-Wax). The (Z)-isomer, if present as contaminant, will appear at KI 1490 (DB-5) and 2054 (DB-Wax), with a minimum ΔKI of 12 units providing unambiguous separation [1]. Positional isomers such as (E)-8-dodecen-1-ol (KI 1466) and (E)-9-dodecen-1-ol (KI 1470) can be simultaneously ruled out. This protocol is derived directly from the Marques et al. (2000) reference dataset and is reproducible across laboratories [1].

Formulation of Codling Moth Behavioral Antagonist Dispensers for Mating Disruption Research

Based on wind-tunnel evidence that (E)-10-dodecen-1-ol inhibits male Cydia pomonella landing response when co-released with codlemone [2], formulations combining codlemone with (E)-10-dodecen-1-ol at antagonist ratios can be evaluated for mating disruption. The lower boiling point of (E)-10-dodecen-1-ol (248.6°C vs. 260–262°C for dodecan-1-ol) must be factored into dispenser release-rate modeling to ensure field-relevant plume concentrations.

Pea Moth (Cydia nigricana) Lure Development with Attractant-Specific Antagonist Screening

Field trapping programs for C. nigricana can employ (E)-10-dodecen-1-ol as a selective antagonist for E10-12:Ac-based lures without affecting E,E8,10-12:Ac-based attractant traps deployed in the same vicinity [3]. This attractant-specific inhibition property is not shared by the 8-position isomers, which act as weak synergists for E10-12:Ac [3], making (E)-10-dodecen-1-ol the compound of choice when experimental designs require selective suppression of the monoene acetate pathway.

Phyllonorycter Leafminer Pheromone Blend Reconstitution at Natural Ratios

For studies requiring exact replication of the P. blancardella natural pheromone blend, (E)-10-dodecen-1-ol must be included at 4.6% of the total blend (relative to the major acetate component E10-12:Ac) [4]. As the compound alone is not attractive to male moths [4], its procurement is justified only for blend-matching experiments, not for standalone lure deployment.

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